molecular formula C17H15N3O3S B11706076 2-(3-Methylanilino)-5-[(3-nitrophenyl)methyl]-1,3-thiazol-4-one

2-(3-Methylanilino)-5-[(3-nitrophenyl)methyl]-1,3-thiazol-4-one

Cat. No.: B11706076
M. Wt: 341.4 g/mol
InChI Key: JQEYDMDMXFJSMF-UHFFFAOYSA-N
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Description

The compound (2Z)-2-[(3-METHYLPHENYL)IMINO]-5-[(3-NITROPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE is a thiazolidinone derivative Thiazolidinones are a class of heterocyclic compounds containing a thiazolidine ring, which is a five-membered ring with sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3-METHYLPHENYL)IMINO]-5-[(3-NITROPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of an appropriate aldehyde with a thiosemicarbazide, followed by cyclization. The reaction conditions often include:

    Condensation Reaction: The aldehyde (3-nitrobenzaldehyde) reacts with thiosemicarbazide in the presence of an acid catalyst to form a thiosemicarbazone intermediate.

    Cyclization: The thiosemicarbazone undergoes cyclization in the presence of a base to form the thiazolidinone ring.

Industrial Production Methods

Industrial production methods for thiazolidinones often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(3-METHYLPHENYL)IMINO]-5-[(3-NITROPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE: can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride.

    Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Amino Derivatives: Reduction of the nitro group results in amino derivatives.

    Substituted Thiazolidinones: Nucleophilic substitution leads to various substituted thiazolidinones.

Scientific Research Applications

(2Z)-2-[(3-METHYLPHENYL)IMINO]-5-[(3-NITROPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3-METHYLPHENYL)IMINO]-5-[(3-NITROPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It may inhibit key enzymes in the inflammatory pathway, leading to reduced inflammation. In cancer cells, it may induce apoptosis by interacting with specific proteins involved in cell death.

Comparison with Similar Compounds

(2Z)-2-[(3-METHYLPHENYL)IMINO]-5-[(3-NITROPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE: can be compared with other thiazolidinone derivatives:

  • Similar Compounds

    • (2Z)-2-[(4-METHYLPHENYL)IMINO]-5-[(4-NITROPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE
    • (2Z)-2-[(2-METHYLPHENYL)IMINO]-5-[(2-NITROPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE
  • Uniqueness: : The specific substitution pattern on the phenyl rings (3-methyl and 3-nitro) gives (2Z)-2-[(3-METHYLPHENYL)IMINO]-5-[(3-NITROPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE unique chemical and biological properties, such as enhanced antimicrobial activity compared to its analogs.

Properties

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4 g/mol

IUPAC Name

2-(3-methylphenyl)imino-5-[(3-nitrophenyl)methyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H15N3O3S/c1-11-4-2-6-13(8-11)18-17-19-16(21)15(24-17)10-12-5-3-7-14(9-12)20(22)23/h2-9,15H,10H2,1H3,(H,18,19,21)

InChI Key

JQEYDMDMXFJSMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=C2NC(=O)C(S2)CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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